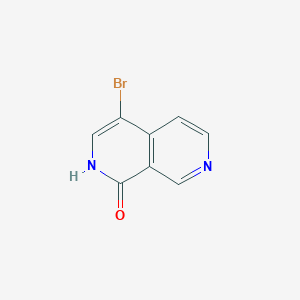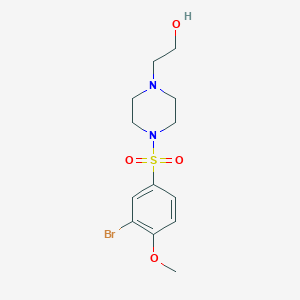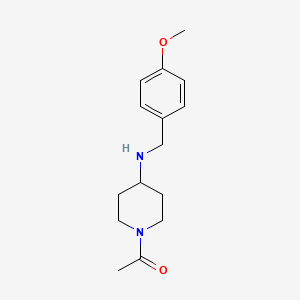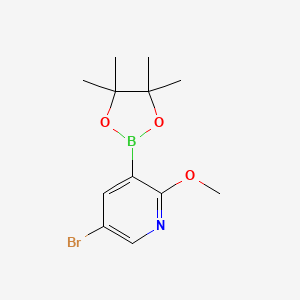
5-Bromo-2-metoxi-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative that has been utilized in various chemical syntheses and studies. It is a part of a class of compounds that are often used in combinatorial chemistry and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar pyridine core, has been described. This synthesis involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and includes steps such as regioselective methoxylation, nucleophilic substitution, and bromination, leading to the final product with an overall yield of 67% .
Molecular Structure Analysis
The molecular structure of pyridin-2-ylboron derivatives, which are closely related to the compound , has been reported. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group are notable structural features. These structural characteristics have been compared with regioisomers and have been found to influence the stability and reactivity of these compounds. Ab initio calculations of the HOMO and LUMO based on the crystal structures have shown different distributions, which correspond to the observed differences in chemical reactivity .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite varied. For example, derivatization of pyrimidine compounds, which share the pyridine moiety, has been studied for the development of sensitive and selective chromatographic methods. The derivatives formed in these reactions are stable for several weeks, and the labeling reactions are discussed in the context of their chromatographic properties . Additionally, the rearrangement of 5-(bromomethyl)-1-pyrrolinium salts into functionalized piperidines indicates the potential for pyridine derivatives to undergo structural transformations under certain conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not detailed in the provided papers, the properties of similar compounds can provide some insight. For instance, the stability of derivatives, detection limits, and coefficients of variation in analytical methods are indicative of the robustness of these compounds under laboratory conditions . The structural differences observed in related compounds also suggest that the physical properties such as melting points, boiling points, and solubility could be significantly influenced by the orientation of functional groups and the overall molecular conformation .
Aplicaciones Científicas De Investigación
Química Medicinal
Este compuesto es un intermedio valioso en la síntesis de fármacos colinérgicos . Estos fármacos están diseñados para imitar la acción de la acetilcolina, un neurotransmisor, y se utilizan para tratar una variedad de enfermedades gastrointestinales . Pueden ayudar a controlar afecciones como el síndrome del intestino irritable y otros trastornos de la motilidad al mejorar la actividad del sistema colinérgico.
Síntesis Orgánica
En la síntesis orgánica, este compuesto sirve como un éster borónico, que es esencial para las reacciones de acoplamiento cruzado . Tales reacciones son cruciales para construir moléculas complejas, lo que hace de este compuesto un elemento básico en el conjunto de herramientas de los químicos orgánicos para crear arquitecturas moleculares diversas.
Químicos Finos
La funcionalidad de éster borónico de este compuesto lo convierte en un actor clave en la síntesis de químicos finos . Estos se utilizan en aplicaciones especializadas, como el desarrollo de tintes, fragancias y polímeros avanzados.
Ciencia de Materiales
Los investigadores emplean este compuesto en la síntesis de nuevos copolímeros . Estos copolímeros tienen aplicaciones en la creación de nuevos materiales con propiedades ópticas y electroquímicas específicas, útiles en electrónica y fotónica.
Desarrollo de Fármacos
Como bloque de construcción, contribuye al desarrollo de antagonistas para varios receptores . Por ejemplo, se ha utilizado para crear moléculas que actúan contra la integrina αvβ3, que juega un papel en la angiogénesis, y el receptor somatostatina sst 3, que es significativo en la señalización endocrina.
Catálisis
La estructura del compuesto le permite utilizarse en procesos catalíticos , como la borilación de alquilbencenos y la hidroboración de alquenos y alquinos. Estas reacciones son fundamentales para crear compuestos organoboro, que son intermediarios cruciales en la síntesis orgánica.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks for the synthesis of various pharmaceutical agents .
Mode of Action
It’s known that boronic esters like this compound can undergo transformations such as borylation and hydroboration in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that boronic esters are often used in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
Given its potential use in the synthesis of pharmaceutical agents , it could have a wide range of effects depending on the specific agent it’s used to produce.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactions (like borylation and hydroboration) often require specific catalysts and conditions .
Propiedades
IUPAC Name |
5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVUNDLLHRZIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639957 |
Source


|
| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073353-75-9 |
Source


|
| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


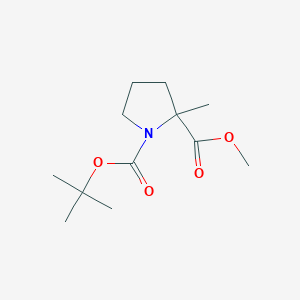
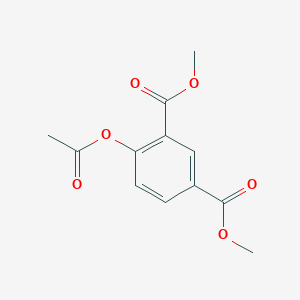
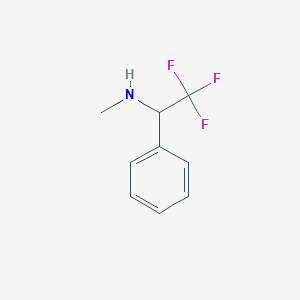
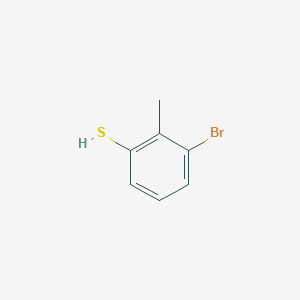



![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

